molecular formula C9H5ClN2O3 B1222321 4-chloro-3-nitro-1H-quinolin-2-one

4-chloro-3-nitro-1H-quinolin-2-one

Cat. No. B1222321
M. Wt: 224.6 g/mol
InChI Key: MCYSTJLGTLBBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-nitro-1H-quinolin-2-one is a member of quinolines and a nitro compound.

Scientific Research Applications

Synthesis of Quinoxaline Derivatives

4-Chloro-3-nitro-1H-quinolin-2-one is used in the synthesis of quinoxaline derivatives, a process that involves selective modification at chloronitrone and amide units. These derivatives display unique substitution patterns and are synthesized in good to excellent yields. Their potential for antimalarial activity is notable (Maichrowski et al., 2013).

Polymorphs and Salts Formation

This compound plays a role in forming polymorphs and salts with distinct packing patterns and hydrogen bonding interactions. These forms exhibit varied properties like melting points and crystallization behaviors, influenced by solvent mixtures (Khakhlary & Baruah, 2014).

Catalyst-Free Synthesis Improvement

In an eco-friendly approach, 4-chloro-3-nitro-1H-quinolin-2-one is used in a one-pot cascade reaction for synthesizing 3-nitroquinolin-2(1H)-ones. This method improves upon the traditional Friedlander reaction and is significant for its catalyst-free, eco-friendly attributes (Chen et al., 2017).

Medicinal Properties and Commercial Applications

The compound is studied for its medicinal properties and is found in various commercial products including pharmaceuticals, fragrances, and dyes. The study of its crystal structure contributes to understanding its properties and potential applications (Palani et al., 2004).

Derivative Synthesis for Pharmaceutical Applications

4-Chloro-3-nitro-1H-quinolin-2-one is used to synthesize derivatives with potential pharmaceutical applications, particularly targeting neurotoxicity and NMDA receptor binding site activity (Jung et al., 2003).

Antibacterial Activity

Newer derivatives of 4-chloro-3-nitro-1H-quinolin-2-one have been synthesized and evaluated for their antibacterial activity against various bacterial strains. These compounds have shown notable inhibitory activity, particularly against multidrug-resistant strains (Chabukswar et al., 2012).

properties

IUPAC Name

4-chloro-3-nitro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-7-5-3-1-2-4-6(5)11-9(13)8(7)12(14)15/h1-4H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYSTJLGTLBBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-nitro-1H-quinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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